molecular formula C9H11BrO B13043410 4-Bromo-3-propylphenol

4-Bromo-3-propylphenol

Katalognummer: B13043410
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: PFOIZFFIFZFBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-propylphenol is an organic compound with the molecular formula C9H11BrO. It consists of a bromine atom, a propyl group, and a hydroxyl group attached to a benzene ring. This compound is a member of the bromophenol family, which are derivatives of phenol where one or more hydrogen atoms are replaced by bromine atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-3-propylphenol can be synthesized through various methods, including the bromination of 3-propylphenol. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-propylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-propylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-3-propylphenol is unique due to the specific positioning of the bromine and propyl groups, which can influence its reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11BrO

Molekulargewicht

215.09 g/mol

IUPAC-Name

4-bromo-3-propylphenol

InChI

InChI=1S/C9H11BrO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3

InChI-Schlüssel

PFOIZFFIFZFBCP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC(=C1)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.